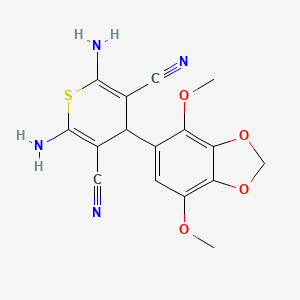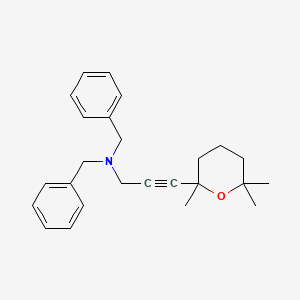![molecular formula C10H9N7O2 B11476214 4-Pyridinemethanamine, N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-](/img/structure/B11476214.png)
4-Pyridinemethanamine, N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a complex organic compound featuring multiple oxadiazole rings. Oxadiazoles are heterocyclic compounds containing nitrogen and oxygen atoms, known for their diverse applications in medicinal chemistry, materials science, and as energetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves multiple steps. One common method includes the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene, followed by partial oxidation using 35% hydrogen peroxide in concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, nitric acid.
Reducing agents: Sodium borohydride, hydrogen gas.
Solvents: Toluene, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amino groups can yield nitro derivatives, while reduction can revert nitro groups back to amino groups.
Scientific Research Applications
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: Employed in the synthesis of advanced materials with unique properties.
Energetic Materials: Utilized in the creation of high-energy compounds for explosives and propellants.
Mechanism of Action
The mechanism of action of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3,4-Bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
Uniqueness
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is unique due to its dual oxadiazole rings and pyridine moiety, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in various fields .
Properties
Molecular Formula |
C10H9N7O2 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
4-[5-(pyridin-4-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C10H9N7O2/c11-8-7(15-19-16-8)9-14-10(18-17-9)13-5-6-1-3-12-4-2-6/h1-4H,5H2,(H2,11,16)(H,13,14,17) |
InChI Key |
UETMBAIGFHZCIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11476137.png)
![3,4,5-trimethoxy-N-{3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B11476140.png)


![Methyl 2-{[(1-chlorobutylidene)amino]oxy}-3,3,3-trifluoro-2-{[(3-fluorophenyl)carbamoyl]amino}propanoate](/img/structure/B11476165.png)
![N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]valeramide](/img/structure/B11476181.png)
![3-cyclohexyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11476182.png)
![2-(Butan-2-ylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11476186.png)
![5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11476192.png)

![Ethyl 3,3,3-trifluoro-2-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propanamidopropanoate](/img/structure/B11476203.png)
![2-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11476208.png)
![N,N'-[(5-tert-butyl-2-hydroxybenzene-1,3-diyl)dimethanediyl]bis{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide}](/img/structure/B11476210.png)
![N-[(5-bromofuran-2-yl)methyl]-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11476211.png)
